molecular formula C12H15Cl2NO B5740818 2,5-dichloro-N-(pentan-3-yl)benzamide

2,5-dichloro-N-(pentan-3-yl)benzamide

Cat. No.: B5740818
M. Wt: 260.16 g/mol
InChI Key: ILXZGYUXYFSXFN-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(pentan-3-yl)benzamide is an organic compound with the molecular formula C12H15Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2nd and 5th positions on the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(pentan-3-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with pentan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2,5-dichloro-N-(pentan-3-yl)aniline.

    Oxidation: Formation of 2,5-dichloroquinone derivatives.

Scientific Research Applications

2,5-Dichloro-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes, such as matrix metalloproteinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site or allosteric site of the enzyme, thereby blocking its activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • 2,5-Dichloro-N-(1-ethylpropyl)benzamide
  • 3,4-Dichloro-N-(pentan-2-yl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide

Comparison: 2,5-Dichloro-N-(pentan-3-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the pentan-3-yl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2,5-dichloro-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-9(4-2)15-12(16)10-7-8(13)5-6-11(10)14/h5-7,9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXZGYUXYFSXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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